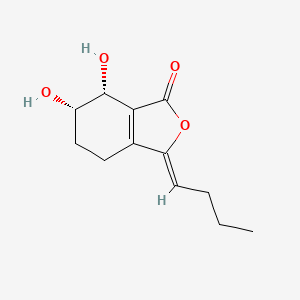

C12H16O4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1 |

InChI Key |

DQNGMIQSXNGHOA-RCBCECLLSA-N |

SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Synonyms |

senkyunolide H |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Identification of C12H16O4 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data for the structural identification of C12H16O4 isomers, compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols, presents key analytical data for prominent isomers, and illustrates relevant biological pathways to aid in their characterization and differentiation.

Introduction to this compound Isomers

Isomers with the molecular formula this compound represent a diverse group of organic compounds that, despite sharing the same elemental composition, exhibit distinct structural arrangements. These structural variations, which can be in the form of constitutional or stereoisomerism, lead to different physicochemical properties and biological activities.[1][2][3] The accurate structural elucidation of these isomers is paramount in drug discovery and development, as different isomers of the same parent molecule can have varied efficacy, toxicity, and metabolic profiles.

This guide focuses on two prominent examples of this compound isomers: Olivetolic Acid, a key precursor in the biosynthesis of cannabinoids, and Aspidinol, a phloroglucinol (B13840) derivative with demonstrated biological activity.

Key Isomers of this compound and Their Physicochemical Data

A critical aspect of isomer identification is the comparison of their analytical data. The following tables summarize the key physicochemical and spectroscopic properties of Olivetolic Acid and Aspidinol.

Table 1: Physicochemical Properties of Selected this compound Isomers

| Property | Olivetolic Acid | Aspidinol |

| IUPAC Name | 2,4-dihydroxy-6-pentylbenzoic acid[4] | 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[5] |

| Synonyms | Allazetolcarboxylic acid[6] | 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone[5] |

| Molecular Weight | 224.25 g/mol [6] | 224.25 g/mol [5] |

| CAS Number | 491-72-5[6] | 519-40-4[5] |

| Structure | CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[4] | O=C(c1c(O)cc(OC)c(C)c1O)CCC |

Table 2: Spectroscopic Data for Olivetolic Acid

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons (δ ~6.0-7.0 ppm), Alkyl chain protons (δ ~0.8-2.5 ppm), Carboxylic acid proton (variable), Hydroxyl protons (variable) | General knowledge of phenolic acid spectra |

| ¹³C NMR | Carboxylic acid carbon (~170-180 ppm), Aromatic carbons (~100-160 ppm), Alkyl chain carbons (~14-40 ppm) | General knowledge of phenolic acid spectra |

| Mass Spec (LC-MS) | [M-H]⁻ at m/z 223.097 | [4] |

Experimental Protocols for Isomer Identification

The differentiation of this compound isomers requires a multi-technique approach. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for elucidating the precise molecular structure of isomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified isomer.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: 32 scans, 2-second relaxation delay.

-

To confirm the presence of hydroxyl and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium (B1214612) and their signals will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

-

2D NMR Experiments (for complex structures):

-

To establish connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For phenolic and carboxylic acid-containing isomers like those of this compound, derivatization is often necessary to increase volatility.[7]

Protocol for GC-MS Analysis (with Silylation):

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including isomers that may not be sufficiently volatile for GC.[8]

Protocol for Reversed-Phase HPLC Analysis:

-

Instrumentation:

-

An HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start with 30% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at wavelengths relevant to the chromophores in the molecules (e.g., 220 nm, 254 nm, and 280 nm).

-

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the structural identification of an unknown this compound isomer.

Biosynthetic Pathway of Cannabinoids from Olivetolic Acid

While a specific this compound isomer with a well-defined modulatory effect on a eukaryotic signaling pathway was not identified in the literature, the biosynthetic pathway of cannabinoids originating from Olivetolic Acid is of high relevance to drug development professionals. This pathway illustrates the biological significance of this particular this compound isomer.[9][10][11]

Conclusion

The structural identification of this compound isomers is a multifaceted process that relies on the synergistic use of modern analytical techniques. This guide has provided a foundational framework for researchers, scientists, and drug development professionals to approach this challenge. By combining the detailed experimental protocols with the comparative data presented, a more efficient and accurate characterization of these biologically significant molecules can be achieved. Further research into the biological activities and signaling pathway interactions of a wider range of this compound isomers will undoubtedly open new avenues for therapeutic development.

References

- 1. Structural isomer - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Olivetolic Acid | this compound | CID 2826719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aspidinol | this compound | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dihydroxy-6-pentylbenzoic acid | 491-72-5 | FD61416 [biosynth.com]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis and characterization of Dimethyl Phthalate (B1215562) (DMP), a widely used organic compound. It details the prevalent synthesis methodologies, including detailed experimental protocols, and presents a thorough characterization of the compound through its physicochemical and spectroscopic data.

Synthesis of Dimethyl Phthalate (DMP)

The primary industrial and laboratory method for producing Dimethyl Phthalate is the Fischer-Speier esterification of phthalic anhydride (B1165640) with methanol (B129727).[1][2] This reaction involves heating the reactants in the presence of an acid catalyst.

1.1 General Reaction Scheme

The overall reaction is a two-step esterification. First, phthalic anhydride reacts with one equivalent of methanol to form the monomethyl phthalate intermediate. This intermediate then reacts with a second equivalent of methanol to yield Dimethyl Phthalate and water.

-

Reactants: Phthalic Anhydride and Methanol

-

Catalyst: Typically a strong acid such as concentrated sulfuric acid.[1][3][4] Alternative catalysts include various Lewis acids (e.g., complexes of tin, titanium, or zirconium)[1], solid acid catalysts like SO₄²⁻/MoO₃-TiO₂[5], or ferric chloride (FeCl₃)[6].

-

Key Features: The reaction is reversible, so an excess of methanol is typically used to drive the equilibrium towards the formation of the diester product.[1][3] The water produced during the reaction is often removed to further promote the forward reaction.

1.2 Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Dimethyl Phthalate.

1.3 Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a typical laboratory-scale synthesis of Dimethyl Phthalate from phthalic anhydride and methanol using sulfuric acid as a catalyst.

Materials and Equipment:

-

Phthalic anhydride

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (e.g., 500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 74.0 g (0.5 mol) of phthalic anhydride and 160 mL (4.0 mol) of methanol. This represents a significant molar excess of methanol.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add 3 mL of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Esterification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 3 to 4 hours.[5]

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Neutralization: Transfer the cooled mixture to a 1 L separatory funnel. Slowly add 200 mL of 5% sodium carbonate solution to neutralize the sulfuric acid and any unreacted monomethyl phthalate.[7] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently to release pressure.

-

Phase Separation: Allow the layers to separate. The lower aqueous layer contains salts and water-soluble impurities. The upper organic layer is the crude Dimethyl Phthalate. Drain and discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and water. After each wash, allow the layers to separate and discard the aqueous layer.[3]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for about 20-30 minutes with occasional swirling.

-

Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess methanol using a rotary evaporator.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation.[5] Collect the fraction boiling at approximately 140-142 °C at 15 mmHg. The expected yield of pure Dimethyl Phthalate is typically high, often exceeding 90%.

1.4 Reaction Mechanism Diagram

The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism.

Characterization of Dimethyl Phthalate

Once synthesized and purified, DMP is characterized by its physical and spectroscopic properties to confirm its identity and purity.

2.1 Physicochemical Properties

The key physical and chemical properties of Dimethyl Phthalate are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless, oily liquid | [1][8][9] |

| Odor | Slight, aromatic/sweet odor | [8] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][8] |

| Molecular Weight | 194.19 g/mol | [8] |

| Density | 1.19 g/cm³ at 25 °C | [1][10] |

| Melting Point | 0 to 2 °C (32 to 36 °F) | [1][10] |

| Boiling Point | 282 to 284 °C (540 to 543 °F) | [1][10] |

| Solubility in Water | ~4.0 g/L (0.4%) at 20 °C (poorly soluble) | [1] |

| Log Kow (Octanol/Water) | 1.56 - 1.60 | [9] |

| Vapor Pressure | 4.19 x 10⁻³ mmHg at 20 °C | [8] |

2.2 Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Dimethyl Phthalate.

| Spectroscopy | Peak Assignment and Description | Reference(s) |

| ¹H NMR | δ (ppm) in DMSO-d₆: - 7.7 (dd, 2H, aromatic protons)- 3.87 (s, 6H, two -OCH₃ methyl groups) | [11] |

| ¹³C NMR | δ (ppm) in DMSO-d₆: - 168.3 (C=O, ester carbonyl)- 132.9 (C, quaternary aromatic)- 132.0 (CH, aromatic)- 128.3 (CH, aromatic)- ~52.3 (-OCH₃, methyl carbon) | [11][12] |

| Mass Spec. (EI) | m/z (relative intensity): - 194 (M⁺, Molecular Ion)- 163 ([M-OCH₃]⁺, base peak)- 135- 104- 76 | [13][14] |

| FTIR | ν (cm⁻¹): - ~3000 (Aromatic C-H stretch)- ~2950 (Aliphatic C-H stretch)- ~1730 (C=O ester stretch, strong)- ~1600, ~1450 (Aromatic C=C stretch)- ~1280 (C-O ester stretch, strong) | [13][15] |

Note on ¹³C NMR: The chemical shift for the methoxy (B1213986) (-OCH₃) carbon is reported as ~52.3 ppm, which is a typical value for this functional group. One source reported 13.81 ppm, which is inconsistent with standard values and likely erroneous.[11][12]

References

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 3. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4 Dimethyl Phthalate (DMP), Danish Environmental Protection Agency [www2.mst.dk]

- 11. rsc.org [rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Dimethyl phthalate [webbook.nist.gov]

- 14. Dimethyl phthalate [webbook.nist.gov]

- 15. Dimethyl phthalate [webbook.nist.gov]

The Biological Activity of Olivetolic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Potential of a Key Cannabinoid Precursor

Olivetolic acid, a naturally occurring alkylresorcylic acid, is a pivotal intermediate in the biosynthesis of cannabinoids in Cannabis sativa. Beyond its foundational role as the precursor to a myriad of cannabinoids, olivetolic acid itself exhibits a spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of olivetolic acid's biological activities, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visualization of implicated signaling pathways.

Quantitative Summary of Biological Activities

The biological efficacy of olivetolic acid and its related compounds has been evaluated across various in vitro and in vivo assays. While specific quantitative data for olivetolic acid is still emerging, the following tables summarize the available data and include findings from structurally similar compounds to provide a comparative context for its potential activity.

Table 1: Anticancer and Cytotoxic Activity

| Compound/Derivative | Cell Line | Assay | IC50 Value/Activity | Reference(s) |

| Olivetolic Acid | - | Cytotoxicity | Data not widely available | - |

| Olivetol | - | Prostaglandin Synthesis Inhibition | - | [1] |

| Oleanolic Acid | HL-60 (Human Leukemia) | Cytotoxicity | 44 µM | [1] |

| Oleanolic Acid | HepG2 (Human Hepatocellular Carcinoma) | Apoptosis Induction | Dose-dependent growth inhibition | [2] |

| Oleanolic Acid | MKN28 (Gastric Cancer) | Cytotoxicity | 15.9 µg/mL (24h) | |

| Synthetic β-nitrostyrene derivative | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | 0.81 ± 0.04 µg/mL | [1] |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxicity | 1.82 ± 0.05 µg/mL | [1] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC50 Value | Reference(s) |

| Olivetolic Acid | - | Data not widely available | - |

| Oleacein | PLA2 + 5-LOX | 16.11 µM | [1] |

| Oleacein | 5-LOX | 45.02 µM | [1] |

| Oleacein | COX-2 | 1.27 µM | [1][3] |

| Hydroxytyrosol | COX-1 | 0.13 µM | [1] |

Table 3: Neuroprotective Activity

| Compound/Derivative | Animal Model/Assay | Activity | Dosage/Value | Reference(s) |

| Olivetolic Acid | Scn1a+/- mouse model of Dravet syndrome | Anticonvulsant | Modest effect at 100 mg/kg; increased seizure temperature threshold by ~0.4°C | [1][4][5] |

| Cannabidiol (CBD) | Scn1a+/- mouse model of Dravet syndrome | Anticonvulsant | Increased seizure temperature threshold by ~0.5°C at 100 mg/kg | [4] |

Table 4: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | MIC Value | Reference(s) |

| Olivetolic acid derivatives with n-undecyl and n-tridecyl side-chains | B. subtilis | 2.5 µM |

Key Signaling Pathways

The biological effects of olivetolic acid and its derivatives are mediated through various cellular signaling pathways. While direct evidence for olivetolic acid is still under investigation, studies on structurally related compounds, particularly the triterpenoid (B12794562) oleanolic acid, suggest the modulation of key pathways in inflammation, oxidative stress, and apoptosis.

NF-κB and Nrf2 Signaling in Inflammation and Oxidative Stress

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) are critical regulators of inflammatory and antioxidant responses, respectively.[1] Evidence suggests that compounds structurally related to olivetolic acid can modulate these pathways.[6]

-

NF-κB Pathway: NF-κB is a key regulator of pro-inflammatory gene expression. Its inhibition can lead to a reduction in inflammation.

-

Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous protective enzymes. Its activation can mitigate oxidative stress.

Apoptosis Signaling Pathway

The anticancer activity of many natural compounds is linked to their ability to induce apoptosis, or programmed cell death. While direct studies on olivetolic acid are limited, related compounds like oleanolic acid have been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules such as Akt and JNK, and the regulation of pro- and anti-apoptotic proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the bioactivity of olivetolic acid and its derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding:

-

Treatment:

-

Prepare a stock solution of the olivetolic acid derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well.[7]

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the supernatant of cultured macrophages using the Griess reagent.[1][6][10][11][12][13]

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in complete DMEM.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the olivetolic acid derivative for 1-2 hours.[1]

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.[1]

-

Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubate for an additional 24 hours.[10]

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.[14]

-

Add 50 µL of supernatant to a new 96-well plate.[14]

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 5-10 minutes.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

-

Calculate the IC50 value.

-

Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Protocol:

-

Cell Seeding and Pre-treatment:

-

Induction of Neurotoxicity:

-

Assessment of Cell Viability:

-

Assess cell viability using the MTT assay as described in section 3.1.[18]

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

-

Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).[1]

-

Conclusion and Future Directions

Olivetolic acid and its derivatives represent a promising class of bioactive molecules with therapeutic potential across a range of applications, including oncology, inflammatory diseases, and neurology. The available data, though in some areas preliminary, highlights the diverse pharmacological activities of this structural scaffold.

Future research should focus on:

-

Comprehensive Screening: Systematic evaluation of olivetolic acid across a wide range of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by olivetolic acid to elucidate its anti-inflammatory, antioxidant, and neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of olivetolic acid derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in relevant animal models to validate the in vitro findings and assess the therapeutic potential of promising olivetolic acid derivatives.

The continued exploration of olivetolic acid and its analogues holds significant promise for the discovery of novel therapeutic agents for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchhub.com [researchhub.com]

- 3. mdpi.com [mdpi.com]

- 4. dravetsyndromenews.com [dravetsyndromenews.com]

- 5. Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.7. Nitric Oxide Assay [bio-protocol.org]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. innoprot.com [innoprot.com]

- 18. benchchem.com [benchchem.com]

The Phloroglucinol Aspidinol and the α-Pyrone Pogostone: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

For Immediate Release

This technical guide provides an in-depth overview of two promising bioactive natural products: aspidinol (B1216749) and pogostone (B610156). Tailored for researchers, scientists, and professionals in drug development, this document details their primary natural sources, quantitative analysis, detailed protocols for their extraction and isolation, and an exploration of their biological signaling pathways and mechanisms of action.

Aspidinol: A Phloroglucinol (B13840) Derivative from Ferns

Aspidinol is a phloroglucinol derivative, a class of compounds known for their diverse biological activities. It has garnered significant interest for its potent antimicrobial properties.

Natural Sources of Aspidinol

Aspidinol is predominantly found in ferns (Pteridophytes), particularly those belonging to the Dryopteris genus, also known as wood ferns.[1] The most cited source for aspidinol isolation is Dryopteris fragrans (fragrant woodfern).[1] Phloroglucinol compounds, including aspidinol, have also been identified as the main active components in other species like Dryopteris dilatata and Dryopteris filix-mas.[2] It is important to note that aspidinol can be a decomposition product, and its concentration in extracts can be influenced by the drying temperature of the rhizomes.[3]

Quantitative Data: Bioactivity of Aspidinol

Direct quantitative yields of aspidinol from raw plant material are not consistently reported, as it can be formed during the processing of fern rhizomes.[3] However, its potent biological activity has been quantified extensively. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

| ATCC 33591 | MRSA | 2 | 4 |

| ATCC 29213 | MSSA | 0.25 | 0.5 |

| Clinical Isolate 1 | MRSA | 1 | 2 |

| Clinical Isolate 2 | MRSA | 2 | 2 |

| Clinical Isolate 3 | MSSA | 0.5 | 1 |

| Data sourced from a study on the antibacterial activity of Aspidinol isolated from Dryopteris fragrans.[1] |

Experimental Protocol: Isolation of Aspidinol

The following protocol is adapted from a patented method for the isolation of aspidinol from the dried aerial parts of Dryopteris fragrans.

1.3.1 Extraction

-

Obtain dried, pulverized aerial parts of Dryopteris fragrans.

-

Perform an exhaustive extraction using 95% ethanol (B145695) at room temperature. A standard procedure involves soaking the plant material in ethanol (e.g., 1 kg of plant material in 10 L of solvent) for 24 hours, repeated three times.

-

Combine the ethanol extracts from all repetitions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

1.3.2 Chromatographic Purification

-

Initial Column Chromatography:

-

Adsorbent: Silica (B1680970) gel (200-300 mesh).

-

Slurry pack the column with the silica gel in petroleum ether.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column using a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Secondary Chromatography:

-

Combine fractions that show a prominent spot corresponding to aspidinol (identified by a reference standard if available). Typically, this will be in the mid-polarity fractions.

-

Evaporate the solvent from the pooled fractions to dryness.

-

Subject the resulting solid to a second round of silica gel column chromatography.

-

Elute with a solvent system of petroleum ether-acetone (e.g., 90:10 v/v).

-

-

Crystallization:

-

Collect the purified fractions containing aspidinol.

-

Evaporate the solvent to yield yellow crystals.

-

Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and structural elucidation performed using spectroscopic methods (NMR, MS).

-

Visualization: Mechanism of Action and Experimental Workflow

Aspidinol exhibits potent antibacterial activity against MRSA by interfering with multiple biological pathways. A key study using RNA-sequencing (RNA-seq) elucidated its primary mechanism of action.

Caption: Workflow for RNA-Seq analysis and the proposed multi-target antibacterial mechanism of Aspidinol.

Pogostone: An α-Pyrone from Patchouli

Pogostone is a naturally occurring α-pyrone derivative and a key bioactive constituent of patchouli oil. It is recognized for its wide range of pharmacological effects, including antimicrobial and anti-inflammatory activities.

Natural Sources of Pogostone

The primary and most well-documented natural source of pogostone is Pogostemon cablin (Blanco) Benth., commonly known as patchouli.[4] This aromatic perennial herb belongs to the mint family, Lamiaceae. Pogostone is a significant component of the essential oil extracted from the plant's aerial parts, particularly the leaves and stems.[4][5] Different cultivars of P. cablin are recognized, with some being pogostone-dominant and others patchoulol-dominant, making source selection critical for maximizing yield.[6]

Quantitative Data: Pogostone Content in Pogostemon cablin

The concentration of pogostone can vary significantly depending on the part of the plant, the cultivar, and the extraction method used. The following table consolidates quantitative data from various studies.

| Plant Part/Oil | Extraction Method | Pogostone Content (%) | Oil Yield from Plant (%) | Source |

| Essential Oil (Average of 36 samples) | Hydrodistillation | 7.84 | 0.73 - 2.02 | [4] |

| Stems | GC/MS Analysis | 30.99 | - | [4] |

| Leaves | GC/MS Analysis | 21.31 | - | [4] |

| Root Oil | Hydrodistillation | 70.2 | - | [5] |

| Dried Leaves | Hydrodistillation | - | 2.5 - 3.5 | [7] |

Experimental Protocol: Isolation of Pogostone

The standard method for obtaining pogostone involves the extraction of essential oil from P. cablin followed by purification.

2.3.1 Hydrodistillation for Essential Oil Extraction

-

Harvest the aerial parts (leaves and stems) of Pogostemon cablin. For optimal oil quality, shade-dry the material for 3-6 days until the moisture content is between 8-10%.[7]

-

Coarsely powder the dried plant material.

-

Place the material (e.g., 500 g) into a round-bottom flask of a Clevenger-type apparatus.

-

Add sufficient distilled water to cover the material completely.

-

Heat the flask to boiling and continue the distillation for 6-8 hours. The steam and volatilized oil will rise, condense, and be collected in the graduated burette of the Clevenger apparatus.

-

Once the distillation is complete and the apparatus has cooled, carefully collect the upper oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, dark glass vial at 4°C.

2.3.2 Chromatographic Purification of Pogostone

-

Column Chromatography:

-

Dissolve the crude essential oil in a minimal amount of a non-polar solvent like hexane (B92381).

-

Prepare a silica gel (100-200 mesh) column packed in hexane.

-

Load the oil solution onto the column.

-

Elute the column with a gradient solvent system, starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the collected fractions by TLC, visualizing spots under UV light or with an appropriate stain (e.g., anisaldehyde-sulfuric acid).

-

-

Fraction Analysis and Isolation:

-

Identify fractions containing pogostone using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, comparing with a known standard.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated pogostone.

-

Further purification can be achieved through preparative HPLC if necessary.

-

Visualization: Biosynthetic and Metabolic Pathways

The biosynthesis of pogostone in P. cablin and its subsequent metabolism in mammals have been subjects of detailed investigation.

2.4.1 Pogostone Biosynthesis Pathway The proposed biosynthetic pathway of pogostone in Pogostemon cablin originates from leucine (B10760876) metabolism and involves a series of enzymatic reactions across different cellular compartments.

Caption: Proposed biosynthetic pathway of Pogostone in Pogostemon cablin.

2.4.2 Pogostone In Vivo Metabolic Pathway Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified the primary metabolic transformations of pogostone in rats.

References

- 1. iipseries.org [iipseries.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 4. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. PATCHOULI [nhb.gov.in]

Spectroscopic Unraveling of C12H16O4: A Technical Guide to Olivetolic Acid

For Immediate Release

A Comprehensive Spectroscopic Analysis of the C12H16O4 Isomer, Olivetolic Acid, for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Olivetolic acid, a significant isomer of the molecular formula this compound. Olivetolic acid, with the IUPAC name 2,4-dihydroxy-6-pentylbenzoic acid, is a key biosynthetic precursor to various cannabinoids, making its thorough characterization essential for research in natural product synthesis and pharmaceutical development.[1][2][3][4][5] This document outlines the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, supported by detailed experimental protocols and visual workflows.

Mass Spectrometry (MS)

Mass spectrometry of Olivetolic acid provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation.

Data Presentation: Mass Spectrometry

| Feature | Observation | Interpretation |

| Molecular Ion (M+) | m/z 224 | Corresponds to the molecular weight of this compound. |

| Base Peak | m/z 179 | Loss of a carboxyl group (-COOH, 45 Da), a common fragmentation for carboxylic acids.[6] |

| Major Fragments | m/z 137, 135, 81 | Further fragmentation of the resorcinol (B1680541) ring and the pentyl chain.[6] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the carboxylic acid functionality, derivatization is typically required to increase the volatility of Olivetolic acid for GC-MS analysis.

-

Sample Preparation: 1 mg of Olivetolic acid is dissolved in 1 mL of a suitable solvent (e.g., methanol).

-

Derivatization: The sample is treated with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated at 70°C for 30 minutes to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Olivetolic acid clearly indicates the presence of hydroxyl, carboxylic acid, and aromatic moieties.

Data Presentation: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretch of the carboxylic acid. |

| ~3200 (broad) | Medium | O-H stretch of the phenolic hydroxyl groups. |

| ~2950-2850 | Medium | C-H stretch of the pentyl group. |

| ~1650 | Strong | C=O stretch of the carboxylic acid. |

| ~1600, 1450 | Medium-Strong | C=C stretching of the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for acquiring the IR spectrum of solid samples with minimal preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of solid Olivetolic acid is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Olivetolic acid. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Data Presentation: ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~9.5 | br s | 2H | Ar-OH |

| 6.1-6.3 | m | 2H | Ar-H |

| 2.7-2.9 | t | 2H | Ar-CH₂- |

| 1.4-1.6 | m | 2H | -CH₂- |

| 1.2-1.4 | m | 4H | -(CH₂)₂- |

| 0.8-0.9 | t | 3H | -CH₃ |

Data Presentation: ¹³C NMR Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~160 | Ar-C-OH |

| ~145 | Ar-C-OH |

| ~110 | Ar-C-H |

| ~105 | Ar-C-Pentyl |

| ~100 | Ar-C-H |

| ~35 | Ar-CH₂- |

| ~31 | -(CH₂)₃- |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Olivetolic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

A standard 1D proton experiment is performed.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled 1D carbon experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of Olivetolic acid (this compound). The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the analysis, synthesis, and application of this important natural product.

References

- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019190945A1 - Biosynthesis of olivetolic acid - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Olivetolic Acid | this compound | CID 2826719 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Toxicological Profile of Dimethyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phthalate (B1215562) (DMP), a widely used plasticizer and solvent, has come under scientific scrutiny due to its potential for human exposure and subsequent health effects. This technical guide provides a comprehensive overview of the toxicological profile of DMP, synthesizing data from a wide range of preclinical studies. Key toxicological endpoints including acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental effects, and toxicokinetics are examined in detail. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are outlined. Furthermore, potential signaling pathways involved in DMP's mechanism of action, including MAPK, calcium, and hormone signaling, are visualized to provide a deeper understanding of its molecular interactions.

Introduction

Dimethyl phthalate (DMP) is a low-molecular-weight phthalate ester with a history of use in a variety of consumer and industrial products, including plastics, cosmetics, and insect repellents.[1] Its prevalence in the environment and potential for human exposure through oral, dermal, and inhalation routes necessitate a thorough understanding of its toxicological properties. This guide aims to provide a detailed technical resource for professionals in research and drug development to support informed risk assessment and safety evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of DMP is a critical determinant of its potential toxicity. Studies have shown that DMP is readily absorbed through the gastrointestinal tract and, to a lesser extent, through the skin.[1] Following absorption, it is widely distributed to various organs but does not appear to accumulate significantly.[1]

The primary metabolic pathway for DMP involves hydrolysis to its monoester, monomethyl phthalate (MMP), and phthalic acid, which are the main metabolites excreted in the urine.[1][2] A smaller fraction of the parent compound may be excreted unchanged.[2] The rapid metabolism and excretion of DMP are key factors in its relatively low potential for long-term bioaccumulation.[1]

Experimental Protocol: Toxicokinetic Study in Rats (General Overview)

A typical toxicokinetic study to assess the ADME of DMP in a rodent model, such as the rat, would follow a general protocol:

-

Test Substance: Radiolabeled ([¹⁴C]) DMP is often used to facilitate tracking and quantification.

-

Animal Model: Male and female rats of a specific strain (e.g., Sprague-Dawley or F344) are used.

-

Administration: A single dose of [¹⁴C]DMP is administered via the route of interest (e.g., oral gavage, dermal application).

-

Sample Collection: Urine, feces, and blood are collected at predetermined time points over a set duration (e.g., 72 hours). At the end of the study, tissues and organs are harvested.

-

Analysis: The amount of radioactivity in the collected samples is quantified using liquid scintillation counting. Metabolites in urine and feces are often identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

Data Evaluation: The data are used to determine key toxicokinetic parameters such as the rate and extent of absorption, elimination half-life, volume of distribution, and metabolic profile.

Acute Toxicity

DMP exhibits low acute toxicity following oral and dermal administration in various animal species.[3][4] Acute inhalation exposure in humans and animals has been reported to cause irritation to the eyes, nose, and throat.[5]

Table 1: Acute Toxicity of Dimethyl Phthalate

| Species | Route | LD50 (mg/kg bw) | Reference(s) |

| Rat | Oral | 4,390 - 8,200 | [1][3] |

| Mouse | Oral | 8,600 | [3] |

| Rabbit | Oral | 5,200 | [3] |

| Guinea Pig | Oral | 2,900 | [3] |

| Chick | Oral | 10,100 | [3] |

| Rat | Dermal | 38,000 | [1][4] |

| Rabbit | Dermal | >11,000 | [3] |

| Guinea Pig | Dermal | >4,800 | [1][3] |

Experimental Protocol: Acute Oral Toxicity (LD50) Study (General Overview based on OECD Guideline 401)

-

Test Animals: Typically, young adult rats of a single sex (or both) are used.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: DMP, usually dissolved in a suitable vehicle like corn oil, is administered by oral gavage in graduated doses to several groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Repeat-Dose Toxicity

Subchronic and chronic exposure studies have identified the kidney as a primary target organ for DMP toxicity.[1] Other effects observed at higher doses include reduced body weight gain and effects on the liver, nervous system, and lungs.[1][3]

Table 2: Repeat-Dose Toxicity of Dimethyl Phthalate

| Species | Route | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference(s) |

| Rat | Oral (feeding) | 2 years | 1000 | 2000 | Reduced weight gain | [1] |

| Rabbit | Dermal | 90 days | 1200 | 2400 | Nephritis | [1] |

Experimental Protocol: 90-Day Dermal Toxicity Study in Rabbits (General Overview)

-

Test Animals: Young adult rabbits of both sexes are used.

-

Preparation: An area of the back is clipped free of fur for test substance application.

-

Dose Administration: DMP is applied daily to the clipped skin, often under an occlusive dressing, for 90 days. A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The NOAEL and LOAEL are determined based on statistically significant treatment-related effects.

Genotoxicity

The genotoxicity of DMP has been evaluated in a battery of in vitro and in vivo assays with equivocal results.[1] Some in vitro studies, such as the Ames test, have shown positive results in the absence of metabolic activation.[6] However, in vivo studies have generally been negative.[1] The overall weight of evidence suggests that DMP is unlikely to be a potent genotoxic agent.[1]

Table 3: Genotoxicity of Dimethyl Phthalate

| Assay | System | Metabolic Activation | Result | Reference(s) |

| Ames Test | S. typhimurium TA100 | Without S9 | Positive | [6] |

| Ames Test | S. typhimurium TA100 | With S9 | Negative | [6] |

| Chromosome Aberration | Human Lymphocytes | - | Negative | [7] |

| Mammalian Cell Transformation | Balb/c-3T3 cells | - | Negative | [1] |

| Chromosome Damage (in vivo) | Rat Bone Marrow (ip) | - | Negative | [1] |

| Dominant Lethal Test (in vivo) | Rat (ip or dermal) | - | Negative | [1] |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) (General Overview)

Ames Test Experimental Workflow

Carcinogenicity

The carcinogenic potential of DMP has been investigated in long-term animal studies. A two-year feeding study in rats did not report any neoplastic endpoints at concentrations up to 4000 mg/kg bw/day.[1] Additionally, a one-year dermal initiation/promotion study in mice showed no evidence of carcinogenic potential.[1] Based on the available data, the U.S. EPA has classified DMP as a Group D substance, not classifiable as to human carcinogenicity.[5]

Experimental Protocol: Carcinogenicity Bioassay (General Overview based on OECD Guideline 451)

-

Test Animals: Typically, rats or mice of both sexes are used.

-

Group Size: At least 50 animals per sex per group.

-

Dose Levels: At least three dose levels plus a concurrent control group are used. Doses are selected based on results from shorter-term toxicity studies.

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.

-

Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

The effects of DMP on reproduction and development have been examined in several studies. Overall, the data indicate that DMP is unlikely to have significant developmental consequences at doses that are not maternally toxic.[1] A rat oral feeding study established a NOAEL for developmental effects at the highest dose tested, 3570 mg/kg bw/day.[1] Some studies have suggested potential effects on the reproductive system, but these are generally observed at high doses.[8]

Table 4: Reproductive and Developmental Toxicity of Dimethyl Phthalate

| Species | Route | Exposure Period | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects | Reference(s) |

| Rat | Oral (feeding) | Gestation Days 6-15 | 3570 (developmental) | - | No developmental effects observed | [1] |

| Rat | Intraperitoneal | Gestation Days 5, 10, 15 | - | - | Skeletal defects reported | [9] |

| Mouse | Oral (gavage) | Gestation Days 6-13 | 3500 (maternal) | 5000 (maternal) | Maternal mortality | [2] |

Experimental Protocol: Prenatal Developmental Toxicity Study (General Overview based on OECD Guideline 414)

Prenatal Developmental Toxicity Study Workflow

Potential Signaling Pathways

The precise molecular mechanisms underlying the toxic effects of DMP are not fully elucidated. However, research on phthalates suggests interference with several key signaling pathways.

Hormone Signaling

Phthalates are known endocrine-disrupting chemicals that can interfere with hormone signaling pathways, particularly those involving estrogen and androgen receptors.[10] This can lead to adverse effects on the reproductive system.[10]

Potential Interference of DMP with Hormone Signaling Pathways

MAPK and Calcium Signaling

Recent studies in zebrafish embryos have indicated that DMP exposure can perturb the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to cardiovascular developmental toxicity.[11] These pathways are crucial for a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Potential Involvement of DMP in MAPK and Calcium Signaling

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. policycommons.net [policycommons.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. Oecd 541 guidelines | PPTX [slideshare.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide on the In Vivo Pharmacokinetics of C12H16O4 Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vivo pharmacokinetics of compounds with the chemical formula C12H16O4, focusing primarily on Di-n-butyl phthalate (B1215562) (DBP), a well-studied compound of this class. DBP is a widely used plasticizer, and understanding its metabolic fate is crucial for assessing potential health risks.[1] This document summarizes quantitative pharmacokinetic data, outlines experimental methodologies, and visualizes key processes to support research and development efforts.

Pharmacokinetic Profile of Di-n-butyl Phthalate (DBP)

DBP is rapidly absorbed and metabolized in vivo.[2] The primary and most active metabolite is Mono-n-butyl phthalate (MBP).[1][3] The conversion of DBP to MBP is a critical first step in its metabolic pathway, primarily facilitated by carboxylesterase enzymes.[1] Following this initial hydrolysis, MBP can be further metabolized, including through glucuronidation to form monobutyl phthalate glucuronide (MBP-G), before being excreted.[3][4]

Studies in rats have shown that DBP is rapidly absorbed and excreted, with over 90% of an oral dose being excreted in the urine within 24-48 hours.[2] The pharmacokinetic behavior suggests a two-compartment model in rats, with rapid metabolism and low fecal excretion.[5][6] In fact, DBP is quickly degraded within 2 hours of administration in rats.[5]

The pharmacokinetic parameters of DBP and its primary metabolite, MBP, have been characterized in various animal models. The data presented below, primarily from studies in Sprague-Dawley rats, offers key insights into the absorption, distribution, and elimination of these compounds.

Table 1: Pharmacokinetic Parameters of DBP in Rats following a Single Intravenous Dose (30 mg/kg) [5][6]

| Parameter | Symbol | Value (Mean ± SD/SEM) | Unit | Description |

| Area Under the Curve | AUC | 57.8 ± 5.93 | min*µg/mL | Total drug exposure over time. |

| Distribution Half-life | t½α | 5.77 ± 1.14 | min | The time it takes for the plasma concentration to decrease by half during the distribution phase. |

| Elimination Half-life | t½β | 217 ± 131 | min | The time it takes for the plasma concentration to decrease by half during the elimination phase. |

| Clearance | CL | 551 ± 64 | mL/min/kg | The volume of plasma cleared of the drug per unit time. |

| Mean Residence Time | MRT | 123 ± 78 | min | The average time the drug molecules stay in the body. |

Table 2: Pharmacokinetic Parameters of MBP and MBP-G in Pregnant Rats following a Single Gavage Dose of DBP (50, 100, or 250 mg/kg) [7]

| Metabolite | Parameter | Value (Range) | Unit |

| Mono-n-butyl phthalate (MBP) | Half-life (maternal plasma) | 2.75 - 2.94 | hours |

| Monobutyl Phthalate Glucuronide (MBP-G) | Half-life (maternal plasma) | 2.89 - 3.52 | hours |

Note: In this study, the maximum concentration (Cmax) in plasma for MBP was 3-4 fold higher than the Cmax for MBP-G.[7]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of DBP to its metabolites is a key determinant of its biological activity and clearance. The general pathway involves hydrolysis followed by glucuronidation. A typical in vivo pharmacokinetic study follows a standardized workflow from administration to data analysis.

Figure 1. Simplified metabolic pathway of Di-n-butyl Phthalate (DBP) in vivo.

Figure 2. Standard workflow for an in vivo pharmacokinetic experiment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical protocols used for investigating DBP pharmacokinetics in rats.

-

Administration: For intravenous (IV) studies, DBP is administered via injection into the jugular or femoral vein.[5][9] For oral studies, the compound is typically administered by gavage.[7]

-

Dosing: A common IV dose for pharmacokinetic characterization is 30 mg/kg.[5][6] Oral doses in toxicity and metabolic studies can range from 50 to 250 mg/kg.[7]

-

Animal Preparation: Animals undergo a period of acclimatization. Surgical procedures, such as the implantation of catheters in the jugular vein for blood sampling, are performed under anesthesia (e.g., pentobarbital).[8][9]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. The volume of blood collected typically ranges from 10 to 120 microliters, depending on the animal and study design.[10]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored, often at -20°C or lower, until analysis.[10]

-

Feces and Urine Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of time (e.g., 48 hours).[5][6]

-

Technique: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for quantifying DBP and its metabolites in biological matrices due to its high sensitivity and specificity.[5][9]

-

Sample Preparation: Prior to analysis, plasma samples typically undergo protein precipitation. Fecal samples are homogenized and extracted.[9] Solid-phase extraction (SPE) can be used for cleanup and preconcentration of analytes from urine.[11][12]

-

Quantification: The UPLC-MS/MS system is often equipped with an electrospray ionization (ESI) source and operated in multiple reaction monitoring (MRM) mode to achieve low limits of quantification (LOQ).[5][6] For DBP in rat plasma, an LOQ of 0.05 µg/mL has been reported.[5][9] Deuterium-labeled internal standards, such as Monobutyl Phthalate-d4 (MBP-d4), are used for accurate quantification.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Pharmacokinetics of monobutylphthalate, the active metabolite of di-n-butylphthalate, in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-State Human Pharmacokinetics of Monobutyl Phthalate Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dibutyl phthalate (DBP) in the rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cpsc.gov [cpsc.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Bioactivity of Ligustilide, a C12H16O4 Phthalide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a prominent phthalide (B148349) derivative with the molecular formula C12H16O4, is a major bioactive constituent of several traditional medicinal herbs, most notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. This technical guide provides a comprehensive overview of the current scientific understanding of Ligustilide's potential bioactivities, with a particular focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which Ligustilide exerts its effects.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of Ligustilide across various experimental models.

Table 1: Anti-Cancer Activity of Ligustilide (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| T24 | Bladder Cancer | 209.8 | 24 |

| T24 | Bladder Cancer | 215.2 | 48 |

| EJ-1 | Bladder Cancer | 240.4 | 24 |

| EJ-1 | Bladder Cancer | 230.3 | 48 |

| HuccT1 | Cholangiocarcinoma | ~26.7 (5.08 µg/mL) | 48 |

| RBE | Cholangiocarcinoma | ~30.3 (5.77 µg/mL) | 48 |

Table 2: Anti-Inflammatory Activity of Ligustilide

| Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Effective Concentration |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50: 12.8 ± 1.4 µM |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, MCP-1 release | Dose-dependent reduction |

| In vivo (Rats) | Complete Freund's Adjuvant (CFA) | Thermal hyperalgesia & mechanical allodynia | 10 mg/kg (intraperitoneal) |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Ligustilide's bioactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of Ligustilide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., T24, EJ-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ligustilide (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ligustilide in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the Ligustilide dilutions at various concentrations (e.g., 0, 10, 50, 100, 200, 250 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Ligustilide concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of Ligustilide that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the Ligustilide concentration and fitting the data to a dose-response curve.

Protein Expression Analysis: Western Blotting

This protocol details the investigation of Ligustilide's effect on the expression of specific proteins, such as those involved in the NF-κB signaling pathway.

Materials:

-

Cells or tissue lysates treated with Ligustilide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)[1]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software, and protein expression levels can be normalized to a loading control like β-actin.

In Vivo Anti-Inflammatory Assessment: CFA-Induced Inflammatory Pain Model

This protocol describes the evaluation of the anti-inflammatory and analgesic effects of Ligustilide in a rat model of persistent inflammatory pain induced by Complete Freund's Adjuvant (CFA).[2][3][4]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

Ligustilide (for injection)

-

Vehicle (e.g., saline or a solution of polysorbate 80)

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Acclimatization: Acclimate the rats to the experimental environment and handling for at least 3 days prior to the experiment.

-

Baseline Behavioral Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and paw withdrawal latency to a thermal stimulus.

-

Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw of each rat.[4]

-

Compound Administration: Administer Ligustilide (e.g., 10 mg/kg, intraperitoneally) or the vehicle to the rats at specified time points (e.g., once daily for a set number of days).[5]

-

Post-Treatment Behavioral Testing: At various time points after CFA injection and Ligustilide treatment (e.g., 4 hours, 1, 4, 7, and 14 days), re-assess the mechanical withdrawal threshold and thermal withdrawal latency in both hind paws.[4]

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the Ligustilide-treated group and the vehicle-treated group to determine the analgesic effect of Ligustilide. A significant increase in the withdrawal threshold or latency in the treated group indicates an anti-nociceptive effect.

In Vivo Anti-Cancer Assessment: Ehrlich Solid Carcinoma Model

This protocol outlines the evaluation of the anti-tumor activity of Ligustilide in a rat model of Ehrlich solid carcinoma.[6][7][8]

Materials:

-

Female Sprague-Dawley rats

-

Ehrlich ascites carcinoma cells

-

Ligustilide (for oral administration)

-

Phosphate-buffered saline (PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Inject approximately 2 x 10^6 Ehrlich ascites carcinoma cells suspended in 200 µL of PBS intramuscularly into the thigh of the left hind limb of each rat.[6][7]

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow for a specified period (e.g., 8 days) until a palpable solid tumor develops.[6][7]

-

Compound Administration: Administer Ligustilide (e.g., 20 mg/kg, orally) or the vehicle daily for a defined treatment period (e.g., 3 weeks).[6][7]

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the treatment period. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Endpoint Analysis: At the end of the experiment, euthanize the animals and excise the tumors. Measure the final tumor weight.

-

Data Analysis: Compare the tumor volume and weight between the Ligustilide-treated group and the vehicle-treated group. A significant reduction in tumor growth in the treated group indicates anti-tumor activity. Further analysis of the tumor tissue can be performed, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for proteins of interest.[6][7]

Signaling Pathways and Mechanisms of Action

Ligustilide exerts its bioactivities by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway

Ligustilide has been shown to inhibit inflammatory responses by targeting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Caption: Ligustilide's anti-inflammatory mechanism.

Anti-Cancer Signaling Pathway

In the context of cancer, Ligustilide has been demonstrated to interfere with pathways that promote tumor growth and survival, including the PI3K/Akt pathway and those regulating apoptosis.

Caption: Ligustilide's anti-cancer mechanism.

Conclusion